N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6/c1-10-13(11(2)29-23-10)8-17(24)22-19-21-14(9-28-19)18(25)20-12-3-4-15-16(7-12)27-6-5-26-15/h3-4,7,9H,5-6,8H2,1-2H3,(H,20,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHXUFMUIRSISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamido]-1,3-oxazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthesis typically follows these steps:
- Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
- Acetamide Coupling : Reacting the benzodioxin derivative with 2-bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent such as DMF.
- Characterization : The final product is characterized using techniques like NMR and IR spectroscopy to confirm its structure and purity .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of related compounds featuring the benzodioxin moiety. The following table summarizes key findings regarding their biological activity:
| Compound | Target Enzyme | IC50 (μM) | Activity Level |
|---|---|---|---|
| 7i | α-glucosidase | 86.31 | Moderate |
| 7k | α-glucosidase | 81.12 | Moderate |
| Acarbose | α-glucosidase | 37.38 | Standard |
The results indicate that while the synthesized compounds exhibit weak to moderate inhibitory activity against the α-glucosidase enzyme, they show potential as therapeutic agents for managing Type 2 Diabetes Mellitus (T2DM) due to their ability to modulate carbohydrate metabolism .
Neuroprotective Potential
In addition to anti-diabetic properties, compounds derived from the benzodioxin structure have been investigated for neuroprotective effects. For instance, some derivatives demonstrated inhibition of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can potentially enhance cholinergic neurotransmission and improve cognitive function.
Case Studies
Several case studies have highlighted the therapeutic potential of benzodioxin derivatives:
- Anti-Diabetic Activity : A study showed that compounds with the benzodioxin structure could significantly lower blood glucose levels in diabetic models when administered at specific dosages.
- Neuroprotection : Research indicated that certain derivatives exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting a role in preventing neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing this compound?
The synthesis typically involves multi-step reactions, including amide bond formation and heterocyclic ring assembly. Key steps include:
- Coupling reactions : Use of acyl chlorides or activated esters under reflux conditions with solvents like DMF or ethanol, often in the presence of a base (e.g., sodium carbonate) to facilitate nucleophilic substitution .
- Purification : Chromatography (e.g., flash column chromatography) or recrystallization to isolate intermediates and final products .
- Monitoring : Thin-layer chromatography (TLC) and spectroscopic techniques (e.g., IR, NMR) to track reaction progress . Critical parameters include temperature control (e.g., reflux at 80–100°C) and inert atmospheres to prevent oxidation .
Q. How is the structural integrity of the compound validated during synthesis?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Solubility is solvent-dependent:
- Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s amide and heterocyclic moieties . Stability studies should assess degradation under varying pH, temperature, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) is recommended .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes reaction pathways and predicts transition states .
- Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., orexin receptors) to prioritize in vitro testing . Example: suggests orexin receptor (OX1R/OX2R) binding, which can be validated via competitive binding assays .
Q. How to resolve contradictory data in biological activity studies (e.g., conflicting IC50 values)?
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess specificity .
- Kinetic Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
Q. What experimental designs optimize SAR (Structure-Activity Relationship) studies for this compound?
- Fragment-based approaches : Synthesize analogs with systematic substitutions (e.g., methyl groups on oxazole rings) to map steric and electronic effects .
- High-throughput screening (HTS) : Test analogs against a panel of enzymes or receptors to identify selectivity trends .
- Metabolic profiling : Liver microsome assays to evaluate stability and guide structural modifications .
Q. How to address challenges in scaling up synthesis for preclinical studies?
Key considerations:
- Process intensification : Microwave-assisted synthesis reduces reaction times and improves yields .
- Green chemistry : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Quality control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reaction Type | Solvent | Temperature | Yield (%) | Ref. |
|---|---|---|---|---|---|
| 1 | Amide coupling | DMF | 80°C | 65–75 | |
| 2 | Cyclization | Ethanol | Reflux | 50–60 | |
| 3 | Purification | CH₂Cl₂/MeOH | RT | 90+ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
